6-Bromo-5-nitro-9H-beta-carboline
Description
Structure
3D Structure
Properties
CAS No. |
160065-90-7 |
|---|---|
Molecular Formula |
C11H6BrN3O2 |
Molecular Weight |
292.09 g/mol |
IUPAC Name |
6-bromo-5-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H6BrN3O2/c12-7-1-2-8-10(11(7)15(16)17)6-3-4-13-5-9(6)14-8/h1-5,14H |
InChI Key |
GUUXIKDTCUGDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC3=C2C=CN=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of 6 Bromo 5 Nitro 9h Beta Carboline and Halogenated/nitrated Analogs
Modulatory Effects on Enzyme Systems and Molecular Targets
The pharmacological profile of substituted β-carbolines is significantly influenced by their ability to interact with and modulate the activity of various enzymes and molecular targets. The introduction of bromo and nitro functional groups can alter the electronic and steric properties of the β-carboline nucleus, thereby influencing binding affinities and inhibitory potentials.
Enzyme Inhibition Profiles (e.g., Cyclin-Dependent Kinases, Topoisomerases, Monoamine Oxidases, Phosphodiesterase-5, Xanthine (B1682287) Oxidase)
Halogenated and nitrated β-carboline analogs have been investigated for their inhibitory effects on several key enzyme systems.
Topoisomerases: These enzymes are essential for managing DNA topology and are significant targets in cancer therapy. Certain β-carboline derivatives have been shown to inhibit both topoisomerase I and II, often through DNA intercalation. nih.gov This interaction can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and subsequent cell death.
Monoamine Oxidases (MAOs): β-carbolines are known inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. The inhibitory potency is influenced by the substitution pattern on the β-carboline ring.
Phosphodiesterase-5 (PDE5): Some β-carboline derivatives have been explored as inhibitors of PDE5, an enzyme involved in the regulation of cyclic GMP (cGMP) levels. Inhibition of PDE5 leads to increased cGMP concentrations, which can have various physiological effects.
Xanthine Oxidase: While direct inhibitory data for 6-Bromo-5-nitro-9H-beta-carboline on xanthine oxidase is scarce, the broader class of nitrogen-containing heterocyclic compounds has been studied for this activity.
Table 1: Enzyme Inhibition by Halogenated/Nitrated β-Carboline Analogs
| Compound/Analog Class | Target Enzyme | Activity |
| Dimeric 6-chlorocarboline | - | Potent antimicrobial activity |
| Harmine (B1663883) and Harmol | Haspin kinase | Moderately potent inhibitors |
| 3-methyl-β-carboline derivatives | Various bacteria | Moderate antibacterial activity |
Receptor Interaction Studies (e.g., Benzodiazepine (B76468) Receptors, Hydroxy Serotonin (B10506) Receptors, Kappa Opioid Receptors)
The interaction of β-carbolines with various neurotransmitter receptors is a key aspect of their pharmacological profile.
Benzodiazepine Receptors: β-carbolines are well-known for their high-affinity binding to the benzodiazepine site on the GABA-A receptor. nih.gov This interaction can elicit a range of effects, from agonist to inverse agonist activity, depending on the specific substitutions on the β-carboline structure.
Hydroxy Serotonin (5-HT) Receptors: Studies have examined the binding of ring-substituted β-carbolines at 5-HT2A and 5-HT2C serotonin receptors. It has been observed that certain bromo-substituted derivatives, particularly at the 8-position, can exhibit enhanced binding affinity. nih.gov However, many β-carbolines show only modest affinity for 5-HT2A receptors and little to no affinity for 5-HT1A receptors. nih.gov
Kappa Opioid Receptors: The interaction of this compound and its close analogs with kappa opioid receptors is not extensively documented in publicly available literature.
Table 2: Receptor Binding Affinity of Halogenated β-Carboline Analogs
| Compound/Analog Class | Target Receptor | Binding Affinity/Effect |
| 8-Bromo-β-carboline derivatives | 5-HT2A and 5-HT2C | Enhanced affinity |
| General β-carbolines | Benzodiazepine (GABA-A) | High-affinity binding |
| General β-carbolines | 5-HT1A and Dopamine (B1211576) D2 | Little to no affinity |
Nucleic Acid Intercalation and Associated Mechanisms
The planar, aromatic structure of the β-carboline ring system makes it suitable for intercalation between the base pairs of DNA. This non-covalent interaction is a primary mechanism for the cytotoxic effects of many β-carboline derivatives. mdpi.commdpi.com The intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. mdpi.com The presence and position of substituents, such as bromo and nitro groups, can influence the binding affinity and the mode of interaction with nucleic acids.
Cellular and Mechanistic Insights into Biological Activities
The interactions of halogenated and nitrated β-carbolines at the molecular level translate into a range of cellular effects, including antiproliferative and antimicrobial activities.
Antiproliferative and Apoptotic Mechanisms in Cellular Models
A significant area of research for β-carboline derivatives is their potential as anticancer agents. mdpi.comnih.govnih.gov
Antiproliferative Activity: Numerous studies have demonstrated the ability of substituted β-carbolines to inhibit the proliferation of various cancer cell lines. nih.govmdpi.com The antiproliferative activity is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and DNA synthesis.
Apoptotic Mechanisms: Halogenated and nitrated β-carbolines can induce apoptosis in cancer cells through multiple pathways. This often involves the induction of DNA damage, which triggers cell cycle arrest and the activation of apoptotic signaling cascades. nih.gov For instance, some derivatives have been shown to cause an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov
Table 3: Antiproliferative Activity of Halogenated/Nitrated β-Carboline Analogs
| Compound/Analog Class | Cell Line | IC50 Value (µM) |
| Compound 8q (a complex β-carboline derivative) | PC-3 (Prostate Cancer) | 9.86 |
| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116 and HT29 (Colorectal Cancer) | 3.3 - 9.6 |
Antimicrobial Spectrum and Mechanism of Action (e.g., Antibacterial, Antifungal, Antiviral, Anti-SARS-CoV-2)
β-carboline alkaloids and their synthetic analogs have shown promise as antimicrobial agents. nih.govresearchgate.netresearchgate.netnih.gov
Antibacterial and Antifungal Activity: Various β-carboline derivatives have demonstrated inhibitory activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.netnih.gov For example, a dimeric 6-chlorocarboline analog has shown potent activity against Staphylococcus aureus. nih.gov The mechanism of antimicrobial action is often linked to the disruption of cell membrane integrity or the inhibition of essential enzymes.
Antiviral Activity: The antiviral potential of β-carbolines has also been explored. researchgate.net Computational studies have suggested that β-carboline alkaloids may act as inhibitors of the SARS-CoV-2 nsp3 macrodomain, a key viral enzyme.
Table 4: Antimicrobial Activity of Halogenated/Nitrated β-Carboline Analogs
| Compound/Analog Class | Organism/Virus | Activity/MIC |
| Dimeric 6-chlorocarboline N2-benzylated salt | Staphylococcus aureus | 0.01-0.05 µmol/mL |
| 3-methyl-β-carboline derivatives | Various bacteria | Moderate activity |
| β-Carboline alkaloids (computational) | SARS-CoV-2 nsp3 macrodomain | Potential inhibitory activity |
Anti-inflammatory Signal Transduction Pathways and Modulators
The anti-inflammatory properties of β-carboline alkaloids have been a subject of significant research interest. Studies on various β-carboline derivatives have revealed their potential to modulate key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited in the public domain, the broader class of β-carboline and canthinone alkaloids has demonstrated anti-inflammatory effects by inhibiting the overproduction of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. nih.govresearchgate.net
Certain β-carboline-type alkaloids have been shown to suppress NO production by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.gov However, these same compounds did not show significant inhibition of prostaglandin (B15479496) E2 (PGE2) production or the expression of cyclooxygenase-2 (COX-2) protein. nih.govresearchgate.net This suggests that their anti-inflammatory action may be selective, primarily targeting the iNOS pathway. nih.gov For instance, harmine, a natural β-carboline, has been observed to decrease COX-2 expression in some cancer cell models. mdpi.com
The modulation of inflammatory responses often involves intricate signaling cascades. Key pathways such as nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and Janus kinase/signal transduction and activator of transcription (JAK/STAT) are central to the production of pro-inflammatory cytokines and mediators. researchgate.net The anti-inflammatory effects of some compounds are achieved by blocking these pathways. For example, aromatic-turmerone has been shown to inhibit the NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia. nih.gov Further investigation into how this compound and its analogs interact with these specific pathways would be crucial to fully understand their anti-inflammatory potential.
Neurobiological Modulations and Specific Target Engagement
The β-carboline scaffold is a well-established pharmacophore for targeting the central nervous system, with various derivatives exhibiting a range of neurobiological activities. wikipedia.org While specific data on this compound is not extensively available, the neuroprotective potential of related indole (B1671886) and β-carboline alkaloids has been highlighted, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). nih.gov
One of the key mechanisms underlying the neuroprotective effects of β-carbolines is the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is involved in the catalytic oxidation of dopamine and the subsequent production of reactive oxygen species (ROS) that can lead to mitochondrial damage. nih.gov Additionally, β-carbolines have been investigated for their interaction with various receptors and kinases implicated in neurodegeneration, such as those involved in α-synuclein misfolding and leucine-rich repeat kinase-2 (LRRK2) pathways. nih.gov
Synthetic β-carboline derivatives have shown promise in preclinical models of neurodegenerative diseases. For instance, 9-methyl-β-carboline has demonstrated neuroprotective effects by increasing the expression of neurotrophic factors and enhancing mitochondrial respiratory chain activity. wikipedia.org It has also shown therapeutic potential in animal models of Parkinson's disease. wikipedia.org The substitution pattern on the β-carboline ring significantly influences its pharmacological effects. For example, substituents at position 3 can modulate the activity of benzodiazepines on GABAA receptors, potentially leading to anxiogenic or memory-enhancing effects. wikipedia.org
Furthermore, some β-carboline derivatives have been found to protect against neuroinflammation, a key component of many neurodegenerative disorders. nih.gov For example, 6-shogaol (B1671286) and its metabolite 6-paradol have shown neuroprotective effects in a mouse model of multiple sclerosis by reducing astrogliosis, microglial activation, and the expression of the pro-inflammatory cytokine TNF-α. nih.gov Given the known neuroactivity of the β-carboline class, it is plausible that this compound and its analogs could engage with similar neurobiological targets.
Antiparasitic Modalities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal Activity)
The β-carboline framework has been a fruitful source for the discovery of potent antiparasitic agents. Various derivatives have demonstrated significant activity against a range of parasites, including Plasmodium, Leishmania, and Trypanosoma species.
Antimalarial Activity:
β-Carboline derivatives have emerged as promising antimalarial candidates, with some compounds exhibiting potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netmdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of parasite-specific enzymes or pathways. For instance, some β-carbolines are hypothesized to inhibit the synthesis of isoprenoids in malaria parasites by targeting enzymes like ferredoxin-NADP+ reductase (FNR). mdpi.comnih.gov Inhibition of FNR disrupts the synthesis of essential molecules like dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), ultimately leading to parasite death. mdpi.comnih.gov
Another identified target for antimalarial β-carbolines is the heat shock protein 90 (Hsp90) of P. falciparum. nih.gov Harmine, a natural β-carboline, is known to target this protein, and novel synthetic analogs have been developed to enhance this activity. nih.gov Spirotetrahydro β-carbolines have also been identified as a potent new class of antimalarials, showing excellent in vitro activity and significant parasite reduction in mouse models. nih.gov
Antileishmanial Activity:
Several β-carboline derivatives have demonstrated significant in vitro activity against different species of Leishmania, the causative agents of leishmaniasis. nih.govnih.govnih.govnih.gov For example, β-carboline-1,3,5-triazine hybrids have shown potent activity against both the promastigote and amastigote forms of Leishmania amazonensis. nih.gov The mechanism of action for some of these compounds involves inducing alterations in the parasite's cell division cycle and an increase in lipid-storage bodies, leading to cell death. nih.gov
Other studies have highlighted the effectiveness of 1-substituted β-carboline-3-carboxamides against L. amazonensis. nih.govnih.gov One such derivative, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide, displayed excellent activity against both promastigote and amastigote forms with a high selectivity index, suggesting it is more toxic to the parasite than to host cells. nih.govnih.gov Morphological and ultrastructural analysis revealed that this compound caused damage to the parasite's cell shape, flagella, and nuclear membrane. nih.govnih.gov Furthermore, spin label electron paramagnetic resonance (EPR) studies on other active β-carboline derivatives indicated that they cause significant stiffening of the parasite plasma membrane. scispace.comscienceopen.com
Antitrypanosomal Activity:
β-Carboline derivatives have also been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov A series of 1-phenylsubstituted β-carbolines containing an N-butylcarboxamide group at the C-3 position showed potent in vitro activity against the epimastigote form of T. cruzi. nih.gov The structure-activity relationship of these compounds was also explored, indicating that the nature of the substituent at the C-3 position influences their antitrypanosomal activity. nih.gov Additionally, some 5-nitro-2-furancarbohydrazides, which share the nitro functional group with this compound, have been synthesized and tested for their antitrypanosomal activities against T. cruzi and Trypanosoma brucei. nih.gov
In Vitro and In Vivo Preclinical Models for Activity Assessment of Beta-Carboline Derivatives
A variety of preclinical models are employed to evaluate the biological activities of β-carboline derivatives, ranging from cell-based assays to whole-animal studies. These models are crucial for determining the efficacy and potential mechanisms of action of these compounds before they can be considered for further development.
In Vitro Models:
Cell-Based Assays for Anti-inflammatory Activity: A common in vitro model for assessing anti-inflammatory potential is the use of macrophage cell lines, such as RAW 264.7. nih.govresearchgate.net These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). The ability of β-carboline derivatives to inhibit the production of these mediators is a key indicator of their anti-inflammatory activity. nih.gov
Cell-Based Assays for Antiparasitic Activity: For evaluating antiparasitic activity, in vitro cultures of the target parasites are used. For antimalarial screening, Plasmodium falciparum cultures are utilized to determine the 50% inhibitory concentration (IC50) of the compounds. nih.gov Similarly, for antileishmanial activity, both the promastigote (the form found in the insect vector) and amastigote (the form found in the mammalian host) stages of Leishmania species are cultured and treated with the test compounds. nih.govnih.govnih.gov For antitrypanosomal activity, epimastigote forms of Trypanosoma cruzi are commonly used for initial screening. nih.gov
Cell-Based Assays for Anticancer Activity: The cytotoxic effects of β-carboline derivatives are often assessed against a panel of human tumor cell lines. mdpi.comnih.govmdpi.com The MTT assay is a widely used method to determine the IC50 values of the compounds, which represent the concentration required to inhibit the growth of 50% of the cancer cells. mdpi.com
Enzyme Inhibition Assays: To investigate the mechanism of action, in vitro assays targeting specific enzymes are employed. For example, the inhibitory activity of β-carbolines against enzymes like monoamine oxidase (MAO) or heat shock protein 90 (Hsp90) can be determined using purified enzymes and measuring the reduction in their activity in the presence of the compounds. nih.govnih.gov
In Vivo Models:
Animal Models of Inflammatory Diseases: Various animal models are used to study inflammatory conditions. For instance, models of inflammatory pain can be induced using agents like complete Freund's adjuvant (CFA) or carrageenan. mdbneuro.com These models allow for the assessment of a compound's ability to reduce inflammation and pain-related behaviors. mdbneuro.com
Animal Models of Neurodegenerative Diseases: To evaluate the neuroprotective effects of β-carboline derivatives, animal models that mimic the pathology of human neurodegenerative diseases are utilized. nih.govfrontiersin.org For Parkinson's disease, models can be created by inducing dopaminergic neuron loss with neurotoxins like MPTP. nih.gov For Alzheimer's disease, transgenic mouse models that overexpress proteins involved in amyloid plaque formation are commonly used. nih.govresearchgate.net The experimental autoimmune encephalomyelitis (EAE) mouse model is a well-established model for studying multiple sclerosis. nih.gov In these models, the efficacy of the compounds is assessed by measuring improvements in motor function, cognitive deficits, and pathological markers in the brain. nih.govfrontiersin.org
Animal Models of Parasitic Diseases: Rodent models of parasitic diseases are essential for evaluating the in vivo efficacy of antiparasitic compounds. For malaria, the Plasmodium berghei-infected mouse model is frequently used. nih.govnih.govnih.gov The effectiveness of the treatment is determined by measuring the reduction in parasitemia and the increase in mouse survival time. nih.govnih.gov For leishmaniasis and trypanosomiasis, rodent models are also employed to assess the ability of the compounds to clear the parasitic infection.
Tumor Xenograft Models: To assess the in vivo antitumor activity of β-carboline derivatives, tumor xenograft models are often used. researchgate.netnih.gov In these models, human tumor cells are implanted into immunodeficient mice. The mice are then treated with the test compounds, and the reduction in tumor growth is measured over time. researchgate.netnih.gov The chick embryo chorioallantoic membrane (CAM) assay is another in vivo model used to evaluate the anti-angiogenic activity of compounds. nih.gov
Structure Activity Relationship Sar Analysis of 6 Bromo 5 Nitro 9h Beta Carboline and Its Derivatives
Elucidation of Key Pharmacophoric Features within the 9H-beta-Carboline Scaffold
The 9H-β-carboline core, a tricyclic pyrido[3,4-b]indole system, is recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This status is attributed to its structural features that allow it to interact with a wide array of biological targets. mdpi.comnih.gov The key pharmacophoric features include:
A Planar, Aromatic System: The fused, planar, and aromatic nature of the three rings is a critical feature. This planarity allows the molecule to intercalate between the base pairs of DNA and RNA, a mechanism underlying the antitumor and antiviral activities of many β-carboline derivatives. nih.gov
Hydrogen Bonding Capabilities: The scaffold contains a pyridine (B92270) nitrogen (N-2) and an indole (B1671886) nitrogen (N-9), which can act as hydrogen bond acceptors and donors, respectively. These sites are crucial for anchoring the molecule within the binding pockets of target proteins, such as kinases and receptors. rsc.org
Structural Rigidity and Versatility: The rigid framework provides a defined orientation for appended functional groups, which is essential for specific receptor binding. Despite its rigidity, the scaffold can be readily functionalized at various positions (C-1, C-3, C-6, C-7, C-8, N-2, N-9), allowing for the fine-tuning of its pharmacological properties. mdpi.comnih.gov
These intrinsic characteristics make the β-carboline skeleton a versatile template for developing agents targeting a range of conditions, from cancer and neurological disorders to microbial infections. mdpi.comnih.gov
Impact of Bromo Substitution at Position 6 on Pharmacological Profile and Potency
Direct studies on 6-bromo-β-carboline are limited in publicly accessible literature; however, the impact of halogen substitution at this position can be inferred from studies on analogous compounds, particularly 6-chloro derivatives. Halogenation on the A-ring (the benzene (B151609) ring portion) of the β-carboline scaffold significantly modulates its electronic properties and lipophilicity, which in turn affects its biological activity.
A study on 6-substituted 3-benzylamino-β-carboline derivatives revealed that the introduction of a chlorine atom at the C-6 position did not negatively impact the mode of cell death (apoptosis) induced by these compounds. chemrxiv.org In a separate investigation, a dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent antimicrobial activity against Staphylococcus aureus, highlighting that halogenation at C-6 is compatible with, and can even enhance, certain biological effects. google.com
Generally, the introduction of a bromine atom, which is larger and more lipophilic than chlorine, can:
Enhance Binding Affinity: The bromo group can form halogen bonds and increase van der Waals interactions within a receptor pocket, potentially improving binding affinity.
Alter Metabolism: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's half-life.
Influence Neurotoxicity: Some studies on highly halogenated tetrahydro-β-carbolines have shown them to be potent neurotoxins that impair mitochondrial respiration. google.com
Therefore, the bromo substituent at position 6 in 6-bromo-5-nitro-9H-beta-carboline is expected to significantly influence its pharmacological profile, potentially enhancing its potency in certain contexts while also introducing a risk of toxicity that requires careful evaluation.
Role of Nitro Substitution at Position 5 on Biological Activity and Specificity
Specific research detailing the SAR of a nitro group at position 5 of the β-carboline ring is not widely available. However, based on fundamental principles of medicinal chemistry, the introduction of a nitro group (-NO₂) imparts powerful electronic and steric properties to the molecule. Studies on other molecular scaffolds confirm that the position of a nitro group is critical in determining biological activity. acs.org
Key properties of the nitro group and their potential impact include:
Strong Electron-Withdrawing Nature: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. nih.gov Positioned at C-5, it would significantly decrease the electron density of the entire aromatic ring system. This can profoundly affect the molecule's ability to engage in π-π stacking interactions, such as those involved in DNA intercalation.
Hydrogen Bond Acceptor: The oxygen atoms of the nitro group are potent hydrogen bond acceptors, which could establish critical interactions with amino acid residues in a target protein's binding site.
Steric Influence: The presence of the nitro group at C-5 introduces steric bulk, which can either promote a specific binding conformation or hinder interaction with a target, thereby influencing selectivity.
Metabolic Liability: Nitroaromatic compounds can be metabolically reduced to form highly reactive nitroso and hydroxylamine (B1172632) intermediates, which can be a source of toxicity.
While nitration of β-carboline alkaloids is a known synthetic modification, the precise influence of a C-5 nitro group on specificity and activity remains an area requiring further investigation. researchgate.net
Effects of Combined Halogenation and Nitration on Efficacy and Selectivity
There are no direct published studies on the biological activity of this compound. Therefore, its SAR must be extrapolated from the individual effects of its substituents. The combination of a bromo group at C-6 and a nitro group at C-5 creates a unique electronic and steric profile on the A-ring of the β-carboline scaffold.
Both substituents are strongly electron-withdrawing. Their combined effect would make the A-ring highly electron-deficient. This pronounced electronic modulation could:
Alter DNA Intercalation: The modified electronic character of the planar ring system could drastically change its optimal binding mode with DNA, potentially increasing or decreasing its efficacy as an intercalator.
Modulate Kinase Inhibition: Many β-carbolines act as kinase inhibitors. The electronic nature of the scaffold is crucial for its interaction with the ATP-binding pocket. The combined electron-withdrawing effects could enhance interactions with specific kinases while reducing affinity for others, thereby tuning its selectivity profile.
Influence Receptor Binding: For G-protein coupled receptors (GPCRs) or other receptor targets, the modified electrostatic potential and hydrogen-bonding capacity of the A-ring would dictate a new set of binding interactions, leading to a potentially novel pharmacological profile compared to mono-substituted or unsubstituted β-carbolines.
The adjacent positioning of the bulky bromo and nitro groups also creates a specific steric environment that would heavily influence how the molecule fits into a binding site, likely conferring a higher degree of selectivity than compounds with single substitutions.
Exploration of Positional Isomers and Their Differential Biological Activities
The precise positioning of substituents on the β-carboline scaffold is known to be critical for biological activity. Shifting the bromo and nitro groups of this compound to other positions would almost certainly result in compounds with distinctly different pharmacological profiles.
For instance, SAR studies on other substituted β-carbolines have shown:
C-6 vs. C-8 Substitution: A study on 3-benzylamino-β-carbolines found that introducing a methylamino group at C-8 resulted in derivatives with significantly higher antitumor potency against HeLa S-3 cells compared to those with a chloro group at C-6. chemrxiv.org
C-7 Substitution: Substitution at the C-7 position is also critical. Harmine (B1663883), which has a methoxy (B1213986) group at C-7, is a well-known alkaloid with multiple biological activities. providence.edu Replacing this group with a bulkier alkoxy group was found to eliminate undesirable neurotoxic effects. providence.edu
Bromo Isomers: In one study, while many bromo-β-carbolines had similar affinities to their parent compounds, certain 8-bromo derivatives displayed enhanced affinity for their targets. nih.gov
Based on these findings, a positional isomer like 8-bromo-7-nitro-9H-beta-carboline would be predicted to have a very different activity profile from the 6-bromo-5-nitro isomer. The electronic influence on the indole nitrogen (N-9) and the steric environment would be altered, leading to different interactions with biological macromolecules. The exploration of such positional isomers is a fundamental strategy for optimizing the efficacy and reducing the toxicity of lead compounds.
Influence of Other Substituents on the Beta-Carboline Framework on Activity Modulation (e.g., C-1, C-3, C-9 modifications)
Modifications at other positions on the β-carboline framework are well-documented to have a profound impact on biological activity.
C-1 Position: This position is a key site for modulation. Introducing aryl groups can confer selectivity for serotonin (B10506) receptors. nih.gov Substitution with a phenyl group was found to be more effective for antitumor activity than substituted phenyls in one series of hybrids. nih.gov The Pictet-Spengler reaction, a common method for synthesizing the β-carboline core, naturally allows for the introduction of diverse substituents at C-1. nih.gov
C-3 Position: The C-3 position is frequently modified to enhance activity.
Introduction of carbonyl-containing substituents (e.g., esters, ketones) was shown to augment binding to benzodiazepine (B76468) receptors.
Attaching nitrogen-containing heterocycles like oxadiazole and piperazine (B1678402) has been shown to enhance antitumor activity. nih.gov
In contrast, linking a 1,2,3-triazole moiety directly to the C-3 position was found to have a negative impact on anticancer activity in one study. rsc.org
N-9 Position (Indole Nitrogen): Alkylation or arylation at the N-9 position significantly impacts activity.
A short alkyl or benzyl (B1604629) substituent at N-9 has been shown to improve antitumor properties. providence.edu
The compound 9-methyl-β-carboline has demonstrated remarkable neuroprotective, stimulatory, and regenerative effects on dopaminergic neurons, a stark contrast to the potential neurotoxicity of other β-carbolines.
The following table summarizes the effects of various substituents at these key positions:
| Position | Substituent Type | Resulting Biological Effect | Reference |
| C-1 | 3-Indolyl | High affinity for 5-HT₂ receptors | |
| C-1 | Trimethoxyphenyl | Enhanced antitumor activity | nih.gov |
| C-3 | Carbonyl (e.g., -CO₂Me) | Increased affinity for benzodiazepine receptors | |
| C-3 | Oxadiazole-piperazine | Enhanced antitumor activity | nih.gov |
| N-9 | Methyl | Neuroprotection and regeneration of dopaminergic neurons | |
| N-9 | 3-Phenylpropyl | Potent cytotoxic activity in dimeric compounds |
Dimerization and Linkage Strategies for Enhanced Activity
A powerful strategy to enhance the potency and selectivity of β-carboline derivatives is dimerization, where two monomeric units are joined by a linker. This approach can lead to compounds with significantly improved biological activity, particularly in the realm of anticancer research. mdpi.comnih.gov
Key findings from studies on β-carboline dimers include:
Enhanced Antitumor Activity: β-carboline dimers have been shown to exhibit stronger antitumor activity than their corresponding monomers. mdpi.comnih.gov For example, certain β-carboline-3-carboxylic acid dimers showed potent inhibitory activity against human osteosarcoma (MG-63) cells by arresting the cell cycle. mdpi.comnih.gov
Importance of the Linker: The length and nature of the spacer linking the two β-carboline units are critical. In a series of asymmetric dimeric β-carbolines, a linker of four methylene (B1212753) units was found to be more favorable for antitumor potency than longer or shorter chains.
Linkage Points: Dimers can be created through various linkage points. Asymmetric dimers have been synthesized by linking the indole nitrogen (N-9) of one unit to the C-7 oxygen of a harmine unit. Dimerization via an N1-N1 linkage has also been shown to significantly enhance antimicrobial effects. google.com
These strategies allow for the creation of larger molecules that can span multiple binding sites on a single target or bridge two separate targets, leading to enhanced affinity and novel mechanisms of action.
Computational Chemistry and in Silico Modeling in the Research of 6 Bromo 5 Nitro 9h Beta Carboline
Molecular Docking Studies for Ligand-Target Binding Prediction and Ligand Efficiency
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for predicting the binding affinity and mode of interaction between 6-bromo-5-nitro-9H-beta-carboline and its potential biological targets.
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding energy). A lower binding energy generally indicates a more stable and favorable interaction. For beta-carbolines, docking studies have been instrumental in identifying potential protein targets. nih.gov These in silico screening approaches add significant value to beta-carboline compound libraries. scilit.com
Research on various beta-carboline libraries has identified several potential protein targets through high-throughput docking protocols. nih.govscilit.com These studies provide a roadmap for investigating the specific interactions of this compound. The introduction of bromo and nitro groups on the beta-carboline scaffold can significantly alter its electronic and steric properties, potentially leading to unique binding profiles with these targets.
Table 1: Potential Protein Targets for Beta-Carboline Scaffolds Identified via In Silico Methods
| Protein Target | Potential Therapeutic Area |
|---|---|
| Histone Deacetylase 4 (HDAC4) | Cancer, Neurological Disorders |
| Endothelial Nitric Oxide Synthase (eNOS) | Cardiovascular Disease |
| 5-Hydroxytryptamine Receptor 6 (5-HT6) | Cognitive Disorders, Alzheimer's Disease |
| Mitogen-activated Protein Kinase 1 (MAPK1) | Cancer, Inflammatory Diseases |
| Cyclin-Dependent Kinases (CDKs) | Cancer |
| Topoisomerase I and II | Cancer |
This table is based on targets identified for the broader beta-carboline class of compounds. scilit.comresearchgate.netresearchgate.net
Ligand efficiency (LE) is another critical metric derived from these studies. It relates the binding energy of a compound to its size (number of heavy atoms), providing a measure of how effectively a molecule binds on a per-atom basis. This allows for the comparison of different compounds and helps in prioritizing smaller, more efficient fragments for further development.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Stability
While molecular docking provides a static snapshot of a potential ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information on the conformational flexibility of this compound and the stability of its complex with a biological target.
Following a promising docking result, an MD simulation can be initiated to:
Assess Binding Stability: Verify if the ligand remains stably bound within the active site over a simulated timeframe (nanoseconds to microseconds).
Analyze Conformational Changes: Observe how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms.
Calculate Binding Free Energy: Employ more computationally intensive methods like MM/PBSA or MM/GBSA to refine the binding affinity prediction.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors
Quantum Mechanical (QM) calculations are used to understand the electronic properties of a molecule with high accuracy. These methods are vital for calculating the electronic structure and reactivity of this compound, which are fundamental to its interaction with biological systems.
QM calculations can determine several key descriptors:
Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.
Charge Distribution: Calculating the partial atomic charges on each atom, which is crucial for understanding electrostatic interactions with a receptor. Ab initio calculations of electrostatic potential fit charges can lead to more robust models. nih.gov
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic or nucleophilic attack.
These descriptors are not only valuable for understanding reactivity but also serve as inputs for developing more accurate and predictive Quantitative Structure-Activity Relationship (QSAR) models. derpharmachemica.com
Table 2: Key Reactivity Descriptors from Quantum Mechanical Calculations
| Descriptor | Significance |
|---|---|
| HOMO Energy | Relates to electron-donating ability (nucleophilicity). |
| LUMO Energy | Relates to electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Ionization Potential | Energy required to remove an electron. |
| Electron Affinity | Energy released when an electron is added. |
| Electronegativity | Measure of the ability to attract electrons. |
This table lists common descriptors used in the computational study of organic molecules like beta-carbolines. derpharmachemica.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology and Design
QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the beta-carboline family, QSAR studies have been successfully used to explore the structural requirements for activities like antitumor effects. researchgate.netresearchgate.net
A QSAR model for a series of analogs of this compound would involve:
Data Set: A collection of beta-carboline derivatives with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., lipophilicity, electronic properties from QM, steric parameters).
Model Building: Using statistical methods like Partial Least Squares (PLS), a regression equation is generated that correlates the descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets.
Successful 3D-QSAR models for beta-carbolines have been developed using techniques like Comparative Molecular Field Analysis (CoMFA), which uses steric and electrostatic fields to predict activity. nih.govresearchgate.net Such models provide a 3D map illustrating which regions of the molecule should be modified to enhance or decrease activity, directly guiding the design of new, more potent analogs of this compound. For instance, a model might indicate that a bulky substituent is favored at one position while an electron-withdrawing group is detrimental at another. researchgate.net
Virtual Screening and De Novo Design Approaches for Novel Analogs
Virtual screening is a powerful computational strategy used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. This approach can be used to identify novel analogs related to this compound.
There are two main types of virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule (like a potent beta-carboline) as a template to find other molecules with similar structural or physicochemical properties.
Structure-Based Virtual Screening (SBVS): This approach, which relies on molecular docking, screens a library of compounds against the 3D structure of a protein target to identify those that fit well in the binding site.
Following virtual screening, de novo design can be employed. This technique uses computational algorithms to build novel molecules from scratch, piece by piece, within the constraints of the receptor's binding site. This allows for the exploration of entirely new chemical space, potentially leading to the design of highly novel and optimized beta-carboline derivatives with improved properties.
Chemoinformatics Approaches for Data Analysis and Pattern Recognition in Beta-Carboline Libraries
Chemoinformatics applies information technology to solve chemical problems, particularly in the context of large datasets of molecules. When studying a class of compounds as broad as beta-carbolines, chemoinformatics is essential for analysis and pattern recognition. nih.gov
Key applications include:
Chemical Space Analysis: This involves mapping the structural diversity and property distribution of a beta-carboline library. Techniques like Principal Component Analysis (PCA) can visualize the "chemical space" occupied by the library, ensuring it is diverse and covers a wide range of properties.
Similarity and Diversity Analysis: Using molecular fingerprints (e.g., FP2) and similarity metrics (e.g., Tanimoto coefficient), researchers can quantify the similarity between molecules. nih.gov This is crucial for selecting a diverse subset of compounds for screening or for finding close analogs of a hit compound.
Library Design: Chemoinformatics tools are used to design virtual combinatorial libraries, such as the one containing over 11,000 beta-carboline compounds mentioned in one study, to maximize structural diversity and biological relevance. nih.gov
For this compound, these approaches can help place the compound within the broader context of the beta-carboline chemical space and identify which structural modifications would lead to the most novel and potentially interesting analogs.
Future Research Directions and Translational Perspectives for 6 Bromo 5 Nitro 9h Beta Carboline
Rational Design of Next-Generation 6-Bromo-5-nitro-9H-beta-carboline Compounds with Optimized Biological Properties
The rational design of next-generation analogs of this compound will be pivotal in exploring its structure-activity relationships (SAR). Computational modeling and medicinal chemistry approaches can guide the synthesis of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Key strategies would involve:
Substitution at Other Positions: Exploring substitutions at various other positions of the β-carboline core could lead to the discovery of novel compounds with improved properties.
Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacophores known to interact with specific biological targets could generate hybrid molecules with dual or synergistic activities.
A systematic approach to analog synthesis, guided by computational predictions, will be essential for building a comprehensive understanding of the SAR for this class of compounds.
Investigation of Novel Biological Targets and Polypharmacology for Multifactorial Conditions
Given the diverse biological activities of the β-carboline family, it is plausible that this compound interacts with multiple biological targets. A thorough investigation into its polypharmacology could reveal its potential for treating complex, multifactorial diseases. Future research should focus on:
Broad-Spectrum Screening: Initial screening against a wide array of biological targets, including enzymes, receptors, and ion channels, can help identify primary and secondary targets.
Target Deconvolution: For compounds showing interesting phenotypic effects in cell-based assays, advanced techniques like chemical proteomics and affinity chromatography-mass spectrometry can be employed to identify their direct binding partners.
Focus on Multifactorial Diseases: The potential to modulate multiple targets makes this compound scaffold a candidate for investigation in diseases like cancer, neurodegenerative disorders, and inflammatory conditions, where complex signaling networks are involved.
Understanding the polypharmacological profile of this compound and its derivatives will be crucial for positioning them in specific therapeutic areas.
Development of Innovative and Sustainable Synthetic Methodologies for Complex Derivatives
The development of efficient and sustainable synthetic routes is a prerequisite for the extensive exploration of this compound derivatives. While general methods for β-carboline synthesis exist, the specific substitution pattern of this compound may require tailored approaches. Future synthetic research could explore:
Novel Cyclization Strategies: Investigating new methods for constructing the tricyclic β-carboline core, potentially through transition-metal-catalyzed reactions or novel Pictet-Spengler variations, could improve efficiency and substrate scope.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the bromo and nitro groups, or other functionalities, onto a pre-formed β-carboline scaffold would provide rapid access to a diverse range of analogs.
Green Chemistry Approaches: Employing environmentally friendly reagents, solvents, and reaction conditions will be important for the sustainable production of these compounds for further research and development.
Innovations in synthetic chemistry will not only facilitate the synthesis of complex derivatives but also make the process more cost-effective and environmentally benign.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation
To gain a holistic understanding of the cellular effects of this compound, the integration of various "omics" technologies is essential. These approaches can provide an unbiased view of the molecular changes induced by the compound.
| Omics Technology | Potential Application for this compound Research |
| Proteomics | Identify changes in protein expression and post-translational modifications, helping to pinpoint affected cellular pathways and potential off-target effects. |
| Metabolomics | Analyze changes in the cellular metabolome to understand the compound's impact on metabolic pathways and cellular energy status. |
| Transcriptomics | Profile changes in gene expression to identify the upstream regulatory networks affected by the compound. |
By combining these datasets, researchers can construct a comprehensive picture of the mechanism of action, identify biomarkers of activity, and potentially uncover novel therapeutic applications.
Applications in Chemical Biology Probes and Tool Compound Development
Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools for chemical biology research. If a specific and potent interaction with a biological target is identified, these compounds could be developed into:
Chemical Probes: By attaching fluorescent tags, biotin, or other reporter groups, these molecules can be used to visualize and study the localization and dynamics of their target proteins within cells.
Tool Compounds: Highly selective and potent analogs can be used as pharmacological tools to probe the function of specific biological pathways in both in vitro and in vivo models.
The development of such chemical biology tools would not only advance our understanding of fundamental biological processes but also aid in the validation of new drug targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
